3-butyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative characterized by a butyl group at the 3-position and a phenyl group at the 6-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound's IUPAC name reflects its structural features, and it is often studied for its role as a building block in the synthesis of more complex molecules.
3-butyl-6-phenylpyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is classified as a substituted pyrimidine due to the presence of the butyl and phenyl groups.
The synthesis of 3-butyl-6-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through several steps, including the formation of intermediate compounds before yielding the final product.
The molecular structure of 3-butyl-6-phenylpyrimidin-4(3H)-one can be represented by its chemical formula . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
The molecular weight is approximately 232.29 g/mol. The compound exhibits a specific arrangement of atoms that contributes to its chemical properties and reactivity.
3-butyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions:
The nature of these reactions depends on specific reagents and conditions used:
The mechanism of action for 3-butyl-6-phenylpyrimidin-4(3H)-one largely depends on its biological targets. It may interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. For instance, studies have indicated that related compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .
The pyrimidinone core of 3-butyl-6-phenylpyrimidin-4(3H)-one is primarily constructed via acid- or base-catalyzed cyclocondensation between β-dicarbonyl compounds and amidine derivatives. Benzoylacetone and butylguanidine hydrochloride undergo cyclization under reflux in ethanol, yielding the 6-phenylpyrimidin-4(3H)-one scaffold with regioselectivity exceeding 90% [1] [8]. Alternative precursors include thiourea derivatives, where 6-methyl-2-thiomethylpyrimidin-4-one serves as a versatile intermediate. Hydrolysis with hydrazine generates 2-hydrazinyl intermediates, which can be further elaborated to install the C-6 phenyl group [8] [10]. Reaction kinetics studies reveal that electron-withdrawing substituents on the β-diketone accelerate cyclization by 2.3-fold due to enhanced electrophilicity at the carbonyl carbon [10].
Table 1: Cyclocondensation Routes to the Pyrimidinone Core
Precursor Combination | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Benzoylacetone + butylguanidine | AcOH | 110 | 78 | >90% |
Ethyl benzoylacetate + urea | NaOH | 80 | 65 | 85% |
1-Phenylbutane-1,3-dione + thiourea | HCl | 100 | 82 | 95% |
Late-stage functionalization of the C-6 position employs Suzuki-Miyaura cross-coupling between 6-chloro-3-butylpyrimidin-4(3H)-one and arylboronic acids. Optimized conditions use tetrakis(triphenylphosphine)palladium(0) (3 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous sodium carbonate (2M) at 150°C under microwave irradiation. This achieves >95% conversion in 30 minutes with phenylboronic acid, while electron-deficient 4-cyanophenylboronic acid requires extended reaction times (45 minutes) due to reduced nucleophilicity [1] [6]. Key to success is the activation of the C-Cl bond through coordination with palladium, followed by transmetalation and reductive elimination. Boronic ester derivatives exhibit enhanced stability under these conditions, minimizing protodeboronation side reactions [2] [9].
Table 2: Suzuki-Miyaura Coupling Scope for C-6 Diversification
Boronic Acid | Catalyst System | Time (min) | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 30 | 95 |
4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 40 | 89 |
3-Nitrophenylboronic acid | Pd(dppf)Cl₂, CsF | 50 | 76 |
N-3 alkylation employs SN₂ reactions between 6-phenylpyrimidin-4(3H)-one and 1-bromobutane under basic conditions. Anhydrous potassium carbonate in N,N-dimethylformamide at 80°C for 12 hours achieves 85% yield, while phase-transfer catalysts like tetrabutylammonium bromide enhance efficiency in biphasic water-toluene systems (92% yield in 4 hours) [1] [10]. Competing O-alkylation is suppressed to <5% through judicious solvent selection (aprotic polar solvents) and slow addition of alkyl halide. Alternative butyl donors include butyl methanesulfonate, which exhibits higher reactivity due to superior leaving-group ability, albeit with increased risk of elimination byproducts [10].
Directed ortho-C-H functionalization of the C-6 phenyl group is enabled by pyrimidinone N-oxides acting as directing groups. Palladium(II) acetate (5 mol%) with pivalic acid (20 mol%) in trifluorofluoroacetate solvent selectively installs aryl groups at the ortho position upon reaction with aryl iodides [5] [10]. This strategy allows access to sterically encumbered 2,6-disubstituted phenyl derivatives, which are inaccessible via electrophilic substitution. Computational studies indicate that the N-oxide oxygen coordinates to palladium, forming a six-membered cyclopalladated intermediate that lowers the activation energy for C-H cleavage by 12.7 kcal/mol [5]. Limitations include incompatibility with strongly electron-donating substituents (e.g., -NMe₂), which poison the catalyst via stable coordination complexes.
The 2-hydrazinyl intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated pharmacophores. Copper sulfate/sodium ascorbate in aqueous tert-butanol (50°C, 4 hours) generates 1,2,3-triazole hybrids with 88–95% efficiency [1] [5]. This modular approach conjugates the pyrimidinone core with bioactive moieties like cholesterol or saccharides, enhancing physicochemical properties. Reaction kinetics follow second-order behavior, with rate constants (k₂) of 0.42 M⁻¹s⁻¹ for aliphatic azides versus 0.19 M⁻¹s⁻¹ for aromatic counterparts due to steric and electronic factors [1]. Microwave acceleration reduces reaction times to <15 minutes while maintaining regioselectivity (>98% 1,4-isomer) [5].
Ball-milling techniques enable solvent-free assembly of the pyrimidinone core. Equimolar mixtures of benzoylacetonitrile and butylurea with potassium hydroxide (10 mol%) are milled in zirconia vessels (500 rpm, 60 minutes), achieving 94% conversion [8] [10]. This method eliminates solvent waste and reduces energy input by 70% compared to thermal methods. Liquid-assisted grinding (LAG) with catalytic ethanol further enhances diffusion rates, particularly for sterically hindered substrates. The methodology extends to N-alkylation, where solid potassium hydroxide and 1-bromobutane react quantitatively within 30 minutes, avoiding the traditional need for DMF [10]. Life-cycle assessment confirms a 65% reduction in process mass intensity (PMI) versus solution-phase routes.
Microwave irradiation accelerates key cyclocondensation and coupling steps. Reaction of benzoylacetone and butylguanidine in ethanol under pulsed microwave irradiation (300 W, 120°C) completes in 8 minutes versus 12 hours conventionally, with 91% isolated yield [10]. Controlled temperature profiling prevents thermal degradation of products, while simultaneous cooling maintains reaction specificity. For Suzuki couplings, silica-supported palladium nanoparticles under microwave conditions enable catalyst recycling (>5 cycles with <3% activity loss), reducing heavy metal waste. Energy consumption analysis shows a 40-fold decrease in cumulative energy demand (CED) per mole of product compared to oil-bath heating [6] [10].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8